2,4-Dibromo-1-(trifluoromethyl)benzene

Catalog No.
S3326564
CAS No.
7657-10-5
M.F
C7H3Br2F3
M. Wt
303.9 g/mol
Availability
In Stock
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2,4-Dibromo-1-(trifluoromethyl)benzene

CAS Number

7657-10-5

Product Name

2,4-Dibromo-1-(trifluoromethyl)benzene

IUPAC Name

2,4-dibromo-1-(trifluoromethyl)benzene

Molecular Formula

C7H3Br2F3

Molecular Weight

303.9 g/mol

InChI

InChI=1S/C7H3Br2F3/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H

InChI Key

RZPLVYZPTOHXGD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(F)(F)F

2,4-Dibromo-1-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of two bromine atoms and one trifluoromethyl group attached to a benzene ring. Its molecular formula is C7H3Br2F3, and it has a molecular weight of approximately 295.91 g/mol. The trifluoromethyl group significantly influences the compound's reactivity and physical properties, making it valuable in various chemical processes .

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with arylboronic acids. The site-selectivity of the reaction favors the para-position due to steric and electronic factors .
  • Sonogashira Reaction: This involves the coupling of terminal alkynes with aryl halides. The site-selective nature of this reaction has been explored using 2,4-dibromo-1-(trifluoromethyl)benzene to synthesize various alkynylated products .

These reactions highlight the compound's versatility as a building block in organic synthesis.

While specific biological activities of 2,4-dibromo-1-(trifluoromethyl)benzene are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, trifluoromethylated compounds are known for their potential antimicrobial and anticancer activities. Research into related compounds suggests that the trifluoromethyl group can enhance lipophilicity and metabolic stability, which are desirable traits in pharmaceutical development .

Several methods have been developed for synthesizing 2,4-dibromo-1-(trifluoromethyl)benzene:

  • Direct Halogenation: This method involves the bromination of 1-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions to introduce bromine atoms at specific positions on the aromatic ring.
  • Suzuki-Miyaura Coupling: As mentioned earlier, this method utilizes palladium-catalyzed cross-coupling reactions to synthesize various derivatives from 1,4-dibromo-2-(trifluoromethyl)benzene .

These methods emphasize the compound's utility in producing more complex organic molecules.

2,4-Dibromo-1-(trifluoromethyl)benzene finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics.
  • Research: The compound is used in studies exploring fluorinated compounds' effects on biological systems and their potential therapeutic uses .

Interaction studies involving 2,4-dibromo-1-(trifluoromethyl)benzene focus on its reactivity with other chemical species. The presence of both bromine and trifluoromethyl groups allows for diverse interactions, including electrophilic substitutions and nucleophilic attacks. These interactions can be crucial for understanding its behavior in biological systems and its potential as an active pharmaceutical ingredient.

Several compounds share structural features with 2,4-dibromo-1-(trifluoromethyl)benzene. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Attributes
1-Bromo-2-(trifluoromethyl)benzeneOne bromine atomSimpler structure; less reactivity
1,3-Dibromo-5-(trifluoromethyl)benzeneThree halogen substituentsIncreased steric hindrance; different reactivity profile
2-Bromo-4-(trifluoromethyl)phenolContains hydroxyl groupExhibits different solubility properties; potential for hydrogen bonding

Regioselective Bromination Strategies in Aromatic Trifluoromethyl Derivatives

Electrophilic Aromatic Substitution Mechanisms

The bromination of 1-(trifluoromethyl)benzene derivatives proceeds via electrophilic aromatic substitution (EAS), where the trifluoromethyl (-CF₃) group exerts a strong electron-withdrawing effect. This meta-directing group deactivates the aromatic ring, favoring substitution at positions 2 and 4 relative to the -CF₃ group. The mechanism involves the generation of a bromonium ion (Br⁺) through the reaction of molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The bromonium ion acts as the electrophile, attacking the electron-deficient aromatic ring to form a resonance-stabilized arenium ion intermediate. Subsequent deprotonation restores aromaticity, yielding 2,4-dibromo-1-(trifluoromethyl)benzene.

The regioselectivity is further influenced by the steric and electronic effects of the -CF₃ group. Computational studies using density functional theory (DFT) indicate that the transition state for bromination at the 4-position is lower in energy than at the 2-position by approximately 2.1 kcal/mol due to reduced steric hindrance. This results in a 3:1 selectivity ratio for 4-bromo over 2-bromo intermediates under standard conditions.

Catalytic Systems for Position-Specific Halogenation

Achieving high regioselectivity in dibromination requires precise control over catalytic systems. Traditional methods employ FeBr₃ as a catalyst, but modern approaches utilize N-bromosuccinimide (NBS) with silicon tetrafluoride (SiF₄) to enhance selectivity. The use of SiF₄ generates in situ fluoride ions, which stabilize intermediates and suppress para-bromination byproducts.

Recent advances include the application of zeolite-supported palladium catalysts, which improve yields (85–90%) and reduce reaction times (2–4 hours) compared to conventional methods. These catalysts operate via a dual mechanism: (1) activating bromine through σ-complex formation and (2) modulating electron density through coordination with the -CF₃ group. A comparative analysis of catalytic systems is provided in Table 1.

Table 1: Catalytic Systems for Regioselective Bromination

CatalystYield (%)Selectivity (2,4:3,5)Temperature (°C)
FeBr₃723:125
NBS/SiF₄885:140
Pd/Zeolite917:160

Solvent and Temperature Optimization in Industrial-Scale Synthesis

Industrial production of 2,4-dibromo-1-(trifluoromethyl)benzene prioritizes solvent polarity and temperature control to maximize yield and minimize waste. Polar aprotic solvents like dichloromethane (DCM) enhance electrophile solubility, while elevated temperatures (60–80°C) accelerate reaction kinetics. However, excessive heat promotes debromination, necessitating a balance between rate and stability.

Continuous-flow reactors have emerged as a scalable solution, achieving 94% conversion with residence times under 10 minutes. Key parameters include:

  • Solvent: DCM/trifluoroacetic acid (TFA) mixtures (4:1 v/v)
  • Temperature: 55°C
  • Pressure: 2 bar

Palladium-Catalyzed Cross-Coupling Precursor Development

Suzuki-Miyaura Coupling Compatibility Analysis

2,4-Dibromo-1-(trifluoromethyl)benzene serves as a versatile substrate for Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups. The bromine at position 4 exhibits higher reactivity due to reduced steric hindrance from the -CF₃ group. Using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), coupling with phenylboronic acid proceeds with 89% yield at 80°C.

Competitive experiments reveal that the 2-bromo substituent remains inert under these conditions, allowing sequential functionalization. For example, subsequent coupling with 4-methoxyphenylboronic acid at 100°C introduces a second aryl group at position 2 with 76% yield.

Sonogashira Reaction Pathways for Alkyne Functionalization

The Sonogashira reaction facilitates alkyne insertion at brominated positions. Employing a catalyst system of PdCl₂(PPh₃)₂ and copper(I) iodide (CuI) in triethylamine (Et₃N), terminal alkynes such as phenylacetylene couple selectively at position 4 with 82% yield. The trifluoromethyl group’s electron-withdrawing nature accelerates oxidative addition, while bulky ligands like XPhos suppress homocoupling byproducts.

Notably, the reaction tolerates a wide range of functional groups, including nitro (-NO₂) and ester (-COOR) substituents, making it valuable for constructing complex fluorinated architectures.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals (FMOs) of 2,4-dibromo-1-(trifluoromethyl)benzene reveal critical insights into its electronic excitation characteristics and chemical reactivity. DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that the highest occupied molecular orbital (HOMO) is localized primarily on the bromine atoms and the trifluoromethyl group, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the benzene π-system [3]. This spatial separation creates an energy gap of 5.44 eV, indicative of moderate charge transfer potential [3].

Orbital composition analysis shows substantial contributions from bromine p-orbitals (42%) and fluorine p-orbitals (31%) to the HOMO, while the LUMO consists of 68% benzene π*-orbitals [3]. The asymmetric distribution arises from the electron-withdrawing effects of both bromine and the trifluoromethyl group, which polarize the aromatic ring's electron density. These FMO characteristics suggest preferential reactivity at the bromine-substituted positions during electron-deficient aromatic substitution reactions [3] [5].

Charge Distribution Mapping for Reactivity Prediction

Natural bond orbital (NBO) analysis and Mulliken charge distribution maps provide quantitative measures of electronic polarization in 2,4-dibromo-1-(trifluoromethyl)benzene. The trifluoromethyl group induces a substantial positive charge (+0.32 e) on its attached carbon, while bromine atoms exhibit slight negative charges (-0.18 e) due to their electronegativity [3]. This creates three distinct reactivity regions:

  • Electrophilic sites: Bromine atoms (δ- = -0.18 e)
  • Nucleophilic sites: Ortho/para positions relative to CF₃ (δ+ = +0.12 e)
  • Radical stabilization zones: Benzene ring edges (spin density = 0.45) [3]

Second-order perturbation theory reveals significant hyperconjugative interactions stabilizing the molecule:

  • n(Br) → σ*(C-Br): 28.5 kJ/mol stabilization
  • σ(C-F) → π*(C-C): 19.7 kJ/mol charge transfer [3]
    These interactions explain the compound's resistance to spontaneous debromination and its preference for directed substitution reactions at specific ring positions [3].

Transition State Modeling of Key Transformation Pathways

Nucleophilic Aromatic Substitution Mechanisms

DFT-based transition state simulations of nucleophilic aromatic substitution (SNAr) reveal a two-step mechanism with distinct energy barriers:

Reaction StageActivation Energy (kJ/mol)Key Geometry Changes
σ-Complex Formation84.2C-Br bond elongation (1.98 Å → 2.34 Å)
Br⁻ Elimination67.5C-Nu bond shortening (2.15 Å → 1.54 Å)

The rate-determining step involves nucleophile approach at the brominated positions, facilitated by partial positive charge accumulation (Mulliken charge +0.21 e) at the ipso carbon [3]. Meta-substitution pathways exhibit 12.7 kJ/mol higher activation energies compared to para-substitution, consistent with the compound's regioselectivity in synthetic applications [2] [3].

σ-Complex Intermediate Stabilization

The σ-complex (Meisenheimer complex) formed during SNAr reactions shows remarkable stabilization through three distinct mechanisms:

  • Conjugative stabilization: Delocalization of negative charge into the CF₃ group's σ* orbitals (ΔE = 15.3 kJ/mol) [3]
  • Halogen bonding: Br···F interactions (2.89 Å, 8.4 kJ/mol stabilization) [3]
  • Aromatic resonance: Six-center conjugation redistributes electron density across the ring (NBO occupancy: 1.92 e in π-system) [3]

Transition state imaginary frequencies (-423 cm⁻¹ for Br substitution) confirm the concerted nature of leaving group departure and nucleophile attachment [3]. Solvent modeling (THF, ε = 7.6) reduces activation barriers by 18.9 kJ/mol through stabilization of the anionic σ-complex [2]. These computational insights align with experimental observations of accelerated substitution rates in polar aprotic solvents [2] [5].

2,4-Dibromo-1-(trifluoromethyl)benzene (CAS: 7657-10-5) is a versatile brominated aromatic compound with a molecular formula of C7H3Br2F3 and a molecular weight of 303.90 g/mol [1] [2]. This compound features a benzene ring substituted with two bromine atoms at positions 2 and 4, and a trifluoromethyl group at position 1, creating a unique electronic distribution that makes it particularly valuable in advanced materials synthesis [3]. The presence of both bromine atoms and the trifluoromethyl group contributes to its distinctive chemical reactivity and physical properties that are exploited in various applications, particularly in liquid crystal development [4].

The compound serves as an essential building block in the synthesis of fluorinated liquid crystals due to its ability to undergo selective functionalization reactions at the bromine positions while maintaining the electronic effects of the trifluoromethyl group [5]. The bromine atoms act as excellent leaving groups in various coupling reactions, allowing for the introduction of diverse functional groups that can fine-tune the properties of the resulting liquid crystalline materials [6].

Mesomorphic Phase Behavior Modification

The incorporation of 2,4-Dibromo-1-(trifluoromethyl)benzene into liquid crystal structures significantly influences their mesomorphic phase behavior [4]. The trifluoromethyl group, with its high electronegativity and unique spatial arrangement, introduces substantial molecular dipoles that affect intermolecular interactions within the liquid crystal phases [7]. These interactions are crucial for determining the temperature ranges and stability of various mesophases.

Research has demonstrated that liquid crystal compounds derived from 2,4-Dibromo-1-(trifluoromethyl)benzene often exhibit broader nematic phase ranges compared to their non-fluorinated counterparts [4] [6]. This broadening effect is attributed to the strong dipole-dipole interactions introduced by the trifluoromethyl group, which enhances molecular alignment in the nematic phase [8].

The mesomorphic behavior of liquid crystals containing 2,4-Dibromo-1-(trifluoromethyl)benzene derivatives can be systematically modified by varying the substituents attached to the bromine positions [4]. For instance, when incorporated into biphenyl or terphenyl systems, these compounds can display a variety of mesophases including nematic, smectic, and even columnar phases depending on the specific molecular architecture [9].

Table 1: Mesophase Transition Temperatures of Selected Liquid Crystals Containing 2,4-Dibromo-1-(trifluoromethyl)benzene Derivatives

Compound StructureCrystal to Mesophase (°C)Mesophase TypeMesophase to Isotropic (°C)Temperature Range (°C)
Compound A with alkyl chain65.2Columnar hexagonal141.576.3
Compound B with alkoxy chain77.4Columnar hexagonal143.866.4
Compound C with cyclohexyl96.4Columnar hexagonal161.965.5
Compound D with phenyl101.2Columnar hexagonal197.696.4

The data in Table 1 illustrates how the mesomorphic phase behavior can be systematically modified by changing the molecular structure while maintaining the 2,4-Dibromo-1-(trifluoromethyl)benzene core [9]. The temperature ranges and phase types can be tailored for specific applications by careful molecular design.

Dielectric Anisotropy Enhancement Strategies

One of the most significant contributions of 2,4-Dibromo-1-(trifluoromethyl)benzene to liquid crystal technology is its ability to enhance dielectric anisotropy [7]. Dielectric anisotropy (Δε) is a critical parameter for liquid crystal display applications, as it determines the response of the liquid crystal to applied electric fields [6].

The trifluoromethyl group in 2,4-Dibromo-1-(trifluoromethyl)benzene introduces a strong dipole moment perpendicular to the molecular long axis, which can significantly increase the negative dielectric anisotropy of the resulting liquid crystal compounds [10]. This property is particularly valuable for developing liquid crystal displays with improved switching speeds and lower operating voltages [7] [6].

Several strategies have been developed to maximize the dielectric anisotropy enhancement effect of 2,4-Dibromo-1-(trifluoromethyl)benzene in liquid crystal formulations:

  • Strategic positioning of the trifluoromethyl group: Placing the trifluoromethyl group at specific positions relative to other functional groups can optimize the overall dipole moment and enhance dielectric anisotropy [10] [11].

  • Incorporation into multi-ring systems: When 2,4-Dibromo-1-(trifluoromethyl)benzene is used as a building block for multi-ring liquid crystal systems, the dielectric anisotropy can be further enhanced through cooperative effects between multiple dipole moments [10] [12].

  • Combination with other polar groups: Synergistic effects can be achieved by combining the trifluoromethyl group with other polar substituents, leading to even greater enhancements in dielectric anisotropy [11].

Research has shown that liquid crystal mixtures containing compounds derived from 2,4-Dibromo-1-(trifluoromethyl)benzene can achieve dielectric anisotropy values as high as -7 to -10, making them ideal for applications requiring fast switching speeds and low power consumption [10]. The negative dielectric anisotropy is particularly valuable for vertical alignment (VA) mode liquid crystal displays, which offer superior contrast ratios and viewing angles [7].

Coordination Chemistry Applications

Beyond its applications in liquid crystal technology, 2,4-Dibromo-1-(trifluoromethyl)benzene has emerged as a valuable building block in coordination chemistry [13]. The unique electronic properties imparted by the combination of bromine atoms and the trifluoromethyl group make it an interesting ligand precursor for various metal complexes [14].

Ligand Design for Transition Metal Complexes

The strategic functionalization of 2,4-Dibromo-1-(trifluoromethyl)benzene allows for the design of sophisticated ligands for transition metal complexes [13]. The bromine atoms can be selectively replaced through various coupling reactions to introduce coordinating groups such as pyridyl, phosphine, or thiolate moieties [14] [15].

The trifluoromethyl group plays a crucial role in modifying the electronic properties of these ligands [16]. Its strong electron-withdrawing nature affects the electron density at the coordination sites, influencing the binding strength and selectivity toward different metal centers [13]. This electronic tuning capability is particularly valuable for designing catalysts with specific activity and selectivity profiles [15].

Several approaches have been developed for ligand design based on 2,4-Dibromo-1-(trifluoromethyl)benzene:

  • Palladium-catalyzed cross-coupling reactions: Suzuki, Stille, or Sonogashira coupling reactions can be employed to introduce various coordinating groups at the bromine positions [13] [14].

  • Lithium-halogen exchange: Treatment with butyllithium followed by reaction with electrophiles containing coordinating groups provides access to a wide range of functionalized ligands [15].

  • Direct metalation: In some cases, the bromine atoms can participate directly in coordination to certain metal centers, creating unique coordination environments [14].

The resulting ligands often display interesting coordination geometries due to the steric and electronic influence of the trifluoromethyl group [15]. For instance, when incorporated into chelating ligands, the trifluoromethyl group can enforce specific coordination geometries that are difficult to achieve with conventional ligands [13].

Table 2: Coordination Properties of Selected Ligands Derived from 2,4-Dibromo-1-(trifluoromethyl)benzene

Ligand TypeCoordinating GroupsPreferred Metal CentersCoordination GeometryApplications
BidentatePyridyl/PhosphinePd(II), Pt(II)Square planarCatalysis
TridentatePyridyl/ThiazoleCu(I), Ag(I)Trigonal pyramidalLuminescent materials
TetradentateBipyridine/PhosphineRu(II), Os(II)OctahedralPhotosensitizers
HemilabilePhosphine/EtherRh(I), Ir(I)VariableDynamic catalysts

The data in Table 2 illustrates the versatility of ligands derived from 2,4-Dibromo-1-(trifluoromethyl)benzene in coordination chemistry applications [13] [15]. The ability to design ligands with specific coordination properties makes these compounds valuable tools in the development of new catalysts and functional materials [14].

Supramolecular Assembly Templating

One of the most fascinating applications of 2,4-Dibromo-1-(trifluoromethyl)benzene derivatives in coordination chemistry is their ability to direct the formation of complex supramolecular assemblies [15]. The unique electronic and steric properties of these compounds can template the assembly of sophisticated architectures through metal coordination and non-covalent interactions [17].

The trifluoromethyl group plays a crucial role in this templating effect through several mechanisms [15]:

  • Dipole-dipole interactions: The strong dipole moment of the trifluoromethyl group can direct the orientation of neighboring molecules through electrostatic interactions [17].

  • Fluorine-specific interactions: The fluorine atoms can participate in weak but directional interactions with hydrogen bond donors or other electrophilic sites [15] [18].

  • Steric effects: The bulky trifluoromethyl group can enforce specific spatial arrangements that template the formation of particular supramolecular architectures [17].

Research has demonstrated that ligands derived from 2,4-Dibromo-1-(trifluoromethyl)benzene can template the formation of various supramolecular assemblies, including metallocycles, cages, and coordination polymers [15]. These assemblies often display interesting properties such as selective guest binding, catalytic activity, or stimuli-responsive behavior [17] [18].

The templating effect is particularly evident in the formation of discrete metallocycles, where the geometric constraints imposed by the trifluoromethyl group can direct the assembly toward specific architectures [15]. For example, when incorporated into bis-pyridyl ligands, derivatives of 2,4-Dibromo-1-(trifluoromethyl)benzene have been shown to template the formation of molecular squares and triangles with well-defined cavities [17].

In coordination polymers, the directional bonding provided by ligands derived from 2,4-Dibromo-1-(trifluoromethyl)benzene can lead to the formation of porous networks with tunable channel dimensions [18]. These materials have potential applications in gas storage, separation, and heterogeneous catalysis [15] [17].

XLogP3

4.2

Dates

Last modified: 08-19-2023

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